1-Benzoylaziridin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76345-43-2 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-benzoylaziridin-2-one |
InChI |
InChI=1S/C9H7NO2/c11-8-6-10(8)9(12)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
HXLDVHOVTFPGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzoylaziridin 2 One and Its Derivatives
Classical Approaches to Aziridinone (B14675917) Ring Formation Relevant to N-Acyl Systems
Classical syntheses of aziridinones have historically relied on fundamental organic reactions adapted to form the strained three-membered ring.
Intramolecular cyclization is a primary and widely explored route for the formation of the aziridinone ring. This strategy typically involves the cyclization of an α-halo-α-haloacylamide precursor in the presence of a base. The general mechanism involves the deprotonation of the amide N-H, followed by an intramolecular nucleophilic substitution to displace the α-halide and form the three-membered ring.
Another classical approach involves the cyclization of β-amido selenides. The oxidation of β-amido selenides with reagents like m-chloroperoxybenzoic acid (mCPBA) at low temperatures generates β-amido selenones. In the presence of a strong base such as potassium tert-butoxide (KOtBu), these intermediates undergo in-situ elimination and cyclization to yield N-acylaziridines in good to excellent yields. researchgate.net Furthermore, radical cyclization presents another avenue; azidoacyl radicals, generated from precursors like thiolesters, can undergo cyclization onto the azido (B1232118) group to form cyclized lactams. nih.gov Research has also demonstrated the intramolecular cyclization of N-aryl amides, proceeding through 2-azaallyl anions, to afford substituted oxindoles, a reaction class that highlights the potential for N-acyl systems to cyclize. rsc.org
Table 1: Examples of Intramolecular Cyclization for N-Acyl Heterocycle Formation
| Precursor Type | Key Reagents | Product Type | Reference |
|---|---|---|---|
| β-Amido Selenides | mCPBA, KOtBu | N-Acylaziridines | researchgate.net |
| Azidoacyl Radicals (from Thioesters) | Radical Initiator | Cyclized Lactams | nih.gov |
| N-Aryl Amides | Base (to form 2-azaallyl anions) | 3-Amino Oxindoles | rsc.org |
The addition of nitrenes to carbon-carbon double bonds is a well-established method for synthesizing aziridines. researchgate.net For the synthesis of N-acylaziridinones, this would conceptually involve the reaction of an N-acylnitrene with a ketene (B1206846) or a ketene equivalent. The high reactivity of both the nitrene intermediate and the ketene makes this a challenging transformation to control.
Nitrene chemistry is a powerful tool for creating C-N bonds, and various nitrene precursors have been developed for reactions like amination and aziridination. sioc-journal.cnijnrd.org The generation of nitrenes, often from sulfonyl or aryl azides, can be achieved thermally, photochemically, or through catalysis. ijnrd.org These reactive intermediates can insert into C-H bonds or add across alkenes. ijnrd.orgwikipedia.org While nitrene transfer to olefins is a common route to aziridines, it frequently requires activating groups, such as sulfonyl groups, on the nitrogen to facilitate the reaction. researchgate.net The direct application to form the 1-benzoylaziridin-2-one core is less documented, likely due to the specific challenges of using ketene substrates and the stability of the resulting α-lactam.
Carbene insertion into chemical bonds is a powerful method for C-C and C-X bond formation. dicp.ac.cn The insertion of a carbene into a C-N bond of an amide could theoretically produce an aziridinone. However, this approach is not commonly reported for the synthesis of aziridinones. More prevalent is the reaction of carbenes with aziridines to form aziridinium (B1262131) ylides, which can then undergo rearrangements or ring-expansion reactions. nih.govnih.gov For instance, treating an azetidine (B1206935) with a diazo compound in the presence of a copper catalyst can lead to a pyrrolidine (B122466) via a one-carbon ring expansion, a process involving carbene transfer followed by a nih.govsmolecule.com-Stevens rearrangement. chemrxiv.org
While direct carbene insertion into an amide C-N bond to form an aziridinone is not a standard method, related transformations highlight the potential of carbene chemistry in heterocycle synthesis. researchgate.net For example, transition-metal-catalyzed carbene insertion into N-H bonds is a known process. chemrxiv.org The challenge in forming an aziridinone via this route would be to control the reactivity to favor insertion into the C-N bond over other potential side reactions, such as N-H insertion or C-H insertion at other positions in the molecule.
Contemporary and Catalyst-Driven Methodologies for this compound Synthesis
Modern synthetic chemistry has introduced more sophisticated and efficient methods, often employing catalysts to control reactivity and selectivity, for the construction of complex molecules like this compound.
Recent advancements have focused on developing milder and more efficient cyclization protocols. These often employ novel activation strategies or catalytic systems to promote ring formation under less harsh conditions than classical methods. For example, visible-light-promoted radical cascade cyclizations have emerged as a powerful tool for synthesizing various heterocyclic structures, often proceeding without the need for transition-metal catalysts or photocatalysts. beilstein-journals.org These reactions can be initiated by the homolysis of a suitable precursor under visible light. beilstein-journals.org
Post-Ugi reaction modifications represent another modern strategy for building heterocyclic scaffolds. nih.gov The Ugi multicomponent reaction can be followed by a deprotection-cyclization sequence to generate complex structures. nih.gov While not directly applied to this compound in the literature reviewed, these strategies showcase modern approaches to cyclization that rely on clever precursor design and controlled reaction sequences to build strained or complex rings.
Table 2: Overview of Modern Cyclization Strategies
| Strategy | Key Features | Potential Applicability | Reference |
|---|---|---|---|
| Visible-Light-Promoted Radical Cyclization | Often catalyst-free, mild conditions, radical chain process. | Formation of heterocyclic rings via radical intermediates. | beilstein-journals.org |
| Post-Ugi Deprotection-Cyclization (UDC) | Multicomponent reaction followed by intramolecular cyclization. | Rapid assembly of complex precursors for cyclization. | nih.gov |
Transition metal catalysis has become indispensable in modern organic synthesis, enabling reactions and levels of selectivity that are otherwise difficult to achieve. The synthesis of N-acylaziridines can benefit from these advancements. Palladium- and copper-catalyzed reactions, for instance, are widely used for C-N bond formation. nih.govbeilstein-journals.org
Specific to aziridine-related structures, iridium and palladium complexes have been shown to be effective in catalyzing cyclization reactions involving vinyl aziridines. smolecule.com Although the reported example led to a seven-membered ring via a (4+3) cyclization, the underlying principle of activating the aziridine (B145994) moiety with a transition metal is highly relevant. smolecule.com Similarly, transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for derivatizing heterocyclic scaffolds like azoles, which could be conceptually extended to precursors for aziridinone synthesis. nih.gov The use of rhodium catalysts to generate aziridinium ylides from aziridines and carbenes further underscores the utility of transition metals in manipulating these strained rings, even if the primary application is for subsequent rearrangements. nih.gov
Photoredox-Catalyzed Approaches (if applicable)
Visible-light photoredox catalysis has become a powerful strategy in organic synthesis, utilizing light-absorbing catalysts to initiate single-electron transfer (SET) processes under mild conditions. ethz.chsigmaaldrich.com This method facilitates the formation of reactive radical intermediates that can participate in a wide array of chemical transformations. ethz.chmdpi.com Typically, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and enters an excited state. ethz.ch This excited catalyst can then act as either a reductant or an oxidant, engaging with organic substrates to trigger the desired reaction cascade before returning to its ground state. ethz.ch
While photoredox catalysis has been successfully applied to numerous transformations, including C-H functionalizations, cycloadditions, and the synthesis of various heterocycles like oxazetidines and pyrroloisoquinolines, its specific application to the direct synthesis of this compound is not widely documented in the reviewed literature. sigmaaldrich.comnih.govrsc.orgbeilstein-journals.org However, the principles of photoredox catalysis suggest potential applicability. For instance, dual catalysis systems combining photoredox and transition metal catalysis have enabled challenging reactions, such as the alkylation of aldehydes. nih.gov Such strategies could potentially be adapted for the construction of the strained aziridinone ring system.
Enantioselective and Diastereoselective Synthesis of Substituted this compound Analogs
The synthesis of specific stereoisomers (enantiomers or diastereomers) of substituted this compound analogs is a significant area of research. wikipedia.org Enantioselective synthesis aims to produce one enantiomer in excess of the other from an achiral or racemic starting material. wikipedia.orgmsu.edu This is crucial in medicinal chemistry, where different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org The primary strategies to achieve this involve asymmetric induction, where a chiral element in the substrate, reagent, or catalyst biases the reaction toward the formation of a specific stereoisomer by lowering the activation energy of one reaction pathway over the other. wikipedia.orgwikipedia.org
Chiral Catalyst-Mediated Aziridination
Chiral catalyst-mediated aziridination is a premier strategy for the enantioselective synthesis of aziridines. researchgate.net This approach involves the reaction of an alkene or imine with a nitrene source in the presence of a substoichiometric amount of a chiral catalyst. wiley-vch.ded-nb.info The catalyst creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. msu.edu
Several catalytic systems have been developed for asymmetric aziridination:
Borate Catalysts : Chiral catalysts prepared from triphenylborate and vaulted binaphthol (VANOL) or vaulted biphenanthrol (VAPOL) ligands have proven effective in the aziridination of N-dianisylmethylimines (N-DAM-imines) with ethyl diazoacetate. msu.edu These reactions produce cis-substituted aziridines with high enantioselectivity (up to ≥99% ee after crystallization). msu.edu
Cobalt(II) Porphyrin Complexes : A D2-symmetric chiral porphyrin complexed with cobalt(II) can catalyze the asymmetric aziridination of various aromatic olefins using phosphoryl azide (B81097) as the nitrene source. d-nb.info This method yields N-phosphorylated aziridines in high yields and with enantiomeric excesses up to 85%. d-nb.info
Copper and Rhodium Catalysts : Transition metals like copper and rhodium are widely used to catalyze the transfer of nitrene or carbene groups to alkenes and imines, respectively, forming the aziridine ring. researchgate.net
Organocatalysts : Metal-free approaches using chiral organocatalysts, such as quinine-derived ureas, can also facilitate asymmetric aziridination, often through cascade reactions. smolecule.com
Table 1: Examples of Chiral Catalyst-Mediated Aziridination
| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| VANOL-Borate | N-DAM-arylimine + Ethyl diazoacetate | cis-Aziridine-2-carboxylate | ≥90% | msu.edu |
| VAPOL-Borate | N-DAM-arylimine + Ethyl diazoacetate | cis-Aziridine-2-carboxylate | ≥90% | msu.edu |
| [Co(II)-Porphyrin] | Styrene + Phosphoryl azide | N-Phosphorylaziridine | up to 85% | d-nb.info |
Asymmetric Induction in Cyclization Reactions
Asymmetric induction in cyclization reactions is another powerful method for establishing the stereochemistry of the this compound ring. wikipedia.org This strategy involves the cyclization of a chiral or prochiral precursor where existing stereocenters or a chiral catalyst directs the stereochemical outcome of the ring-forming step. wikipedia.orgbeilstein-journals.org
There are several modes of asymmetric induction:
Internal Asymmetric Induction : A chiral center is already present in the substrate and covalently bonded to the reactive center, guiding the stereochemistry of the cyclization. wikipedia.org This is common when starting materials are derived from the chiral pool, such as amino acids. wikipedia.orgsmolecule.com
Relayed Asymmetric Induction : A chiral auxiliary is temporarily attached to the substrate to direct the diastereoselective cyclization. wikipedia.org The auxiliary is then cleaved to reveal the enantiomerically enriched product. Evans' oxazolidinone auxiliaries are a classic example of this approach. wikipedia.org
External Asymmetric Induction : A chiral catalyst (metal-based or organocatalyst) is used to create a chiral environment during the cyclization of a prochiral substrate, without being covalently bonded to it. wikipedia.orgbeilstein-journals.org For instance, chiral phosphoric acids have been used to catalyze asymmetric [4+2] cycloadditions to form complex N-heterocycles with excellent diastereo- and enantioselectivity. beilstein-journals.org
In the context of this compound, cyclization methods can involve intermediates like amino acids or other nitrogenous compounds, where the inherent chirality of the starting material can direct the formation of the aziridinone ring. smolecule.com
Stereoselective Derivatization of Aziridinone Precursors
This approach involves the synthesis of a racemic or achiral aziridinone precursor, followed by a stereoselective reaction to introduce or modify substituents, thereby creating the desired stereoisomers. One key reaction of the aziridinone ring is its nucleophilic ring-opening. smolecule.com The strained three-membered ring is susceptible to attack by various nucleophiles. researchgate.netbeilstein-journals.org
For example, a study on a related aziridinone intermediate demonstrated that in the presence of a chiral copper catalyst, the aziridinone could be intercepted to undergo a C-O coupling reaction with a phenol. nih.gov While the enantioselectivity in this specific reported case was modest (11% ee), it illustrates the principle that a chiral catalyst can differentiate between the enantiomers of a racemic aziridinone or control the approach of a nucleophile to a prochiral one. nih.gov The success of such a strategy depends on the rate of the catalyzed reaction being significantly faster than the non-catalyzed background reaction, which would otherwise lead to a racemic product. nih.gov
Furthermore, the derivatization of substituted aziridines, such as those obtained from the methods described in section 2.3.1, is a common strategy. For example, N-H aziridines can be activated by attaching various groups (e.g., Boc, tosyl), and these activated aziridines can then undergo stereospecific ring-opening reactions to generate complex molecules like β-amino esters. msu.edu The synthesis of polysubstituted amino acids has been achieved through the ring-opening of methyl 2-alkyl-3-(alkyl/aryl)-1-benzoylaziridine-2-carboxylates, demonstrating the utility of these precursors in stereoselective synthesis. acs.org
Reaction Pathways and Transformations of 1 Benzoylaziridin 2 One
Ring-Opening Reactions of the Aziridinone (B14675917) Nucleus
The significant ring strain within the aziridinone core, coupled with the electron-withdrawing effect of the N-benzoyl substituent, makes the ring carbons highly electrophilic and prone to cleavage. This reactivity is the foundation for the synthetic utility of N-acylated aziridines, allowing them to serve as versatile building blocks in organic chemistry.
Nucleophilic ring-opening is one of the most common and well-studied reaction pathways for activated aziridines. The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. The presence of the benzoyl group on the nitrogen atom facilitates this process by increasing the electrophilicity of the ring carbons.
The outcome of nucleophilic attack on the 1-benzoylaziridin-2-one ring is governed by specific regioselective and stereoselective principles, which are critical for its application in asymmetric synthesis.
Regioselectivity : In kinetically controlled reactions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the aziridine (B145994) ring. This selectivity is a hallmark of the SN2 mechanism, where steric accessibility is a dominant factor. For instance, computational studies on related N-acyl aziridines demonstrate that nucleophilic attack occurs regioselectively at the less substituted carbon. Strong nucleophiles, in particular, favor attack at the sterically most accessible site.
Stereoselectivity : The ring-opening reaction is highly stereoselective. Consistent with an SN2 mechanism, the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group (the nitrogen atom), resulting in an inversion of the stereochemical configuration at the site of attack. This predictable stereochemical outcome is crucial for constructing chiral molecules. Studies on trisubstituted aziridines have shown that nucleophilic ring-opening with various amines can proceed with complete stereoselective control, yielding unique vicinal diamines.
| Condition | Site of Attack | Controlling Factor | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Strong Nucleophile / Uncatalyzed | Less substituted carbon | Steric Hindrance | Inversion of configuration | |
| Lewis Acid Catalysis (with weak nucleophile) | More substituted carbon | Electronic Effects (stabilization of partial positive charge) | Inversion of configuration |
The efficiency and selectivity of the ring-opening reaction are profoundly influenced by the specific structure of the aziridine substrate and the identity of the attacking nucleophile.
Substrate Substitution : The substitution pattern on the aziridine ring itself plays a critical role. Increased steric bulk at one of the ring carbons will further direct the nucleophile to the alternate, less hindered carbon. Furthermore, the electronic nature of the substituent on the nitrogen atom is key; electron-withdrawing groups like the benzoyl group are essential for activating the ring towards attack.
Nature of the Nucleophile : The reactivity of the nucleophile is a decisive factor. A wide array of nucleophiles, including amines, phosphines, and thiols, can effectively open the aziridine ring. The strength of the nucleophile can impact the reaction rate and, in some cases, the regioselectivity. For example, while strong nucleophiles consistently attack the less hindered carbon, weaker nucleophiles might require catalysis to react efficiently. The reaction has been shown to proceed successfully with various amines of differing nucleophilicity.
| Nucleophile Class | Product Type | Key Findings | Reference |
|---|---|---|---|
| Amines | Vicinal Diamines | Proceeds with high regio- and stereoselectivity. | |
| Phosphines | Phosphonium (B103445) Intermediates (leading to oxazolines) | Catalyst nature is essential for high yield and regioselectivity. | |
| Thiols | β-Amino Sulfides | Follows SN2 pathway at the less substituted carbon. | |
| Halides (e.g., from HCl) | β-Haloamines | Acidic conditions facilitate ring opening. |
Nucleophilic Ring-Opening
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. Donor-acceptor (D-A) aziridines, such as this compound, can participate in these reactions in several ways, most notably through the in-situ generation of azomethine ylides. sioc-journal.cn
The most common cycloaddition pathway for N-acylaziridines involves their thermal or Lewis acid-mediated ring-opening to form azomethine ylides. These 1,3-dipoles can then be trapped by various dipolarophiles in a [3+2] cycloaddition to generate five-membered heterocyclic rings. mdpi.comresearchgate.netresearchgate.net While the C-C bond of the aziridine ring is typically cleaved to form the ylide, formal [3+2] cycloadditions can also occur through C-N bond cleavage, generating a masked zwitterionic 1,3-dipole. researchgate.netresearchgate.net
In these reactions, the N-benzoyl group serves as the activating "acceptor" moiety, facilitating the ring-opening process. The resulting azomethine ylide can react with a range of dipolarophiles, including alkenes, alkynes, and carbonyl compounds. sioc-journal.cnmdpi.com For instance, the thermal [3+2] cycloaddition of 2-benzoylaziridines with aromatic aldehydes has been shown to produce oxazolidines. mdpi.com Lewis acids like Y(OTf)₃ can also promote the [3+2] cycloaddition of D-A aziridines with alkenes. sioc-journal.cn Titanium-catalyzed radical formal [3+2] cycloadditions with alkenes offer an efficient route to pyrrolidines. nih.gov
| Catalyst/Conditions | Dipolarophile | Product Type | Key Findings | Reference(s) |
| Thermal (heat) | Aromatic Aldehydes | Oxazolidines | Forms diastereomeric mixtures of oxazolidines via an azomethine ylide intermediate. | mdpi.com |
| Y(OTf)₃ | Alkenes | Pyrrolidines | Lewis acid promotes C-C bond cleavage to form an azomethine ylide for cycloaddition. | sioc-journal.cn |
| Ti-catalysis | Alkenes | Pyrrolidines | A redox-relay mechanism facilitates a radical formal [3+2] cycloaddition. | nih.gov |
| FeCl₃ | Spirooxindoles | Iminothiazolidines | A one-pot [3+2] cycloaddition for synthesizing spirooxindolo-2-iminothiazolidine scaffolds. | researchgate.net |
| BF₃·OEt₂ | Nitriles | N-Trifluoromethyl-2-imidazolines | Lewis acid-mediated ring-opening forms a 1,3-dipole that cyclizes with nitriles. | researchgate.net |
While more commonly acting as a precursor to 1,3-dipoles, the strained double bond equivalent of the aziridine ring can, in principle, act as a dipolarophile or dienophile. In this role, the aziridinone would react with a 1,3-dipole or a diene, respectively. For example, the Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne, to form a five-membered ring. wikipedia.orgwikipedia.org The strained ring of this compound could potentially serve as the dipolarophile.
Similarly, in a Diels-Alder reaction, a conjugated diene reacts with a dienophile (usually an alkene) to form a six-membered ring. nih.govlibretexts.org The participation of this compound in this capacity is less documented than its role in [3+2] cycloadditions. The reactivity is often dominated by ring-opening pathways due to the significant ring strain and the activating nature of the benzoyl group. sioc-journal.cn
Rearrangement Chemistry of this compound
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. mvpsvktcollege.ac.inresearchgate.net N-acylaziridines like this compound can undergo several types of rearrangements, often promoted by acid or base catalysis.
A significant rearrangement pathway for N-acylaziridines is the acid-catalyzed isomerization to oxazolines. ias.ac.innih.gov This transformation is believed to proceed via protonation of the aziridine nitrogen or the carbonyl oxygen, followed by nucleophilic attack of the carbonyl oxygen onto one of the aziridine ring carbons, leading to ring-opening and subsequent formation of the more stable five-membered oxazoline (B21484) ring. The regioselectivity of the ring-opening can be influenced by the substitution pattern on the aziridine ring and the reaction conditions. ias.ac.in For example, treatment of N-cinnamoyl-2,2-dimethylaziridine with concentrated sulfuric acid leads to regiospecific ring opening and isomerization to the corresponding oxazoline. ias.ac.in
| Reagent/Catalyst | Product Type | Mechanistic Insight | Reference(s) |
| Concentrated H₂SO₄ | Oxazolines | Acid-catalyzed ring-opening by attack of the acyl oxygen followed by ring-closure. | ias.ac.in |
| Lithium Amide Base | trans-2-Benzoylaziridine | Isomerization from the cis-isomer via a proposed intermediate. | thieme-connect.de |
| Phosphine (B1218219) Catalyst | Oxazolines | Phosphine-catalyzed Heine reaction involving SN2-type ring-opening. | nih.gov |
Fragmentation refers to the cleavage of a molecule into smaller pieces. In mass spectrometry, the molecular ion of a compound fragments in a characteristic pattern that aids in its identification. savemyexams.comlibretexts.org For this compound, fragmentation would likely involve the loss of stable neutral molecules like carbon monoxide (CO) or cleavage of the benzoyl group. A common fragment in molecules containing a benzene (B151609) ring is the phenyl cation [C₆H₅]⁺ at m/z 77, or the benzoyl cation [C₆H₅CO]⁺ at m/z 105. docbrown.info
Chemically induced fragmentation can also occur. For instance, the reaction of N-acylaziridines with certain nucleophiles can lead to ring-opening followed by fragmentation. acs.org The base-induced fragmentation of the intermediate carbonyl adduct formed from the reaction of N-benzoylaziridine with the anion of 9,10-dihydroanthracene (B76342) is one such example. acs.org The fragmentation pathways are highly dependent on the reagents and conditions employed. raco.cat
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis provides a powerful platform for a wide array of organic transformations, including those involving strained rings like aziridines. sioc-journal.cnsnnu.edu.cn Various transition metals, such as palladium, rhodium, iridium, copper, and gold, can catalyze unique reactions of N-acylaziridines that are often difficult to achieve by other means. smolecule.combeilstein-journals.orgnih.gov These reactions can involve oxidative addition of the metal into one of the strained C-N or C-C bonds of the aziridine ring, leading to metallacyclic intermediates that can undergo further transformations.
For example, iridium and palladium complexes have been shown to be effective in cyclization reactions involving vinyl aziridines. smolecule.com Gold-catalyzed cycloadditions often proceed through activation of an alkyne or allene, followed by nucleophilic attack from a tethered functional group, which could be an aziridine derivative. beilstein-journals.org Rhodium catalysts have been utilized in the cyclization of bicyclic alkenes with various partners, a strategy that could potentially be extended to aziridinyl substrates. nih.gov Such catalytic cycles enable the construction of complex molecular architectures from simple aziridine precursors. rsc.org
| Metal Catalyst | Reaction Type | Product | Mechanistic Insight | Reference(s) |
| Iridium (Ir) | (4+3) Cyclization | Benzoxazepines | Involves activation of a vinyl aziridine via metal coordination. | smolecule.com |
| Palladium (Pd) | Asymmetric Cyclization | Various heterocycles | Enhances stereocontrol in asymmetric cyclization reactions. | smolecule.com |
| Rhodium (Rh) | C-H Arylation | Axially Chiral Isoquinolines | Involves a rhodacycle intermediate formed by C-H activation. | snnu.edu.cn |
| Gold (Au) | (4+2) Benzannulation | Naphthalenes | Involves a gold-generated carbonyl ylide intermediate. | beilstein-journals.org |
| Copper (Cu) | Azide-Alkyne Cycloaddition | 1,2,3-Triazoles | Catalyzes the formation of 1,4-regioisomers specifically. | wikipedia.orgorganic-chemistry.org |
Catalytic Ring-Opening Reactions
The high ring strain of aziridines makes them valuable precursors for the synthesis of more complex nitrogen-containing molecules through catalytic ring-opening reactions. nih.gov These reactions can be facilitated by various types of catalysts, including Lewis acids and phosphines, which dictate the regioselectivity and stereochemical outcome of the transformation.
Lewis Acid Catalysis
Lewis acids activate the aziridine ring by coordinating to the nitrogen or carbonyl oxygen atom, further polarizing the C-N bonds and rendering the ring carbons more electrophilic. This activation facilitates nucleophilic attack and subsequent ring-opening. For instance, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been shown to catalyze the regioselective ring-opening of N-sulfonyl-protected aziridyl alcohols with various azole nucleophiles. nih.gov Computational studies on related systems suggest that the ring-opening can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the substrate and reaction conditions. researchgate.netuni-regensburg.de In the case of N-benzoylaziridines, chiral thiourea (B124793) derivatives have been used as organocatalysts in the enantioselective ring-opening with hydrogen chloride, where the catalyst is believed to activate the HCl and coordinate the aziridine, leading to a highly controlled Sₙ2-type attack by the chloride anion. researchgate.net
Phosphine Catalysis: The Heine Reaction
Electron-rich phosphines are effective catalysts for the regioselective rearrangement of N-acylaziridines into oxazoline derivatives, a transformation known as the Heine reaction. acs.org The accepted mechanism involves two consecutive Sₙ2 processes. nih.gov First, the phosphine catalyst performs a nucleophilic attack on one of the aziridine ring carbons, leading to the opening of the ring and the formation of a phosphonium zwitterion intermediate. This is followed by an intramolecular 5-exo-tet cyclization, where the oxygen of the benzoyl group attacks the other carbon of the former ring, displacing the phosphine catalyst and forming the five-membered oxazoline ring. nih.gov
Computational studies have shown that the regioselectivity of the initial phosphine attack—and thus the final oxazoline product—is highly dependent on the steric and electronic properties of both the aziridine substituents and the phosphine catalyst. nih.gov Attack generally occurs at the less sterically hindered carbon atom. nih.gov
| Catalyst (Phosphine) | Substituent (R) | Solvent | Product Ratio (Oxazoline 1 : Oxazoline 2) | Reference |
| P(t-Bu)₃ | H | THF | >1:20 | nih.gov |
| PCy₃ | H | THF | 1:15 | nih.gov |
| PPh₃ | H | THF | 1:3 | nih.gov |
| PCyPh₂ | NO₂ | THF | - | nih.gov |
| PCyPh₂ | OMe | THF | - | nih.gov |
Table 1. Influence of Phosphine Catalyst on the Regioselectivity of the Heine Reaction for N-benzoyl-2-methylaziridines. Oxazoline 1 results from attack at the more substituted C2 position, while Oxazoline 2 results from attack at the less substituted C3 position.
Cross-Coupling Reactions
In recent years, aziridines have been successfully employed as electrophilic partners in transition metal-catalyzed cross-coupling reactions, leveraging the release of ring strain as a thermodynamic driving force. sioc-journal.cn The C–N bond of the aziridine undergoes oxidative addition to a low-valent metal center (typically palladium or nickel), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. acs.orgrsc.org
Palladium-Catalyzed Reactions
Palladium catalysis has been instrumental in developing stereospecific and regioselective cross-coupling reactions of aziridines. Enantiopure 2-arylaziridines can be coupled with arylboronic acids using a palladium/N-heterocyclic carbene (NHC) catalyst system to yield valuable enantioenriched β-phenylethylamine derivatives. acs.orgmdpi.com These reactions typically proceed with inversion of stereochemistry at the site of substitution, which is consistent with an Sₙ2-type oxidative addition of the C-N bond to the palladium(0) catalyst. acs.org
Furthermore, palladium catalysis enables the ring-opening borylation of 2-arylaziridines with bis(pinacolato)diboron, providing direct access to β-amino-β-arylethylboronates, which are versatile synthetic intermediates. rsc.org Negishi-type couplings have also been demonstrated, where a pre-formed aziridinylzinc chloride couples with aryl and alkenyl halides using a palladium catalyst. nih.gov
Nickel-Catalyzed Reactions
Nickel catalysts are often used for activating challenging electrophiles, including the C-N bonds of aziridines. sioc-journal.cnmdpi.com Seminal work showed that Ni-catalyzed Negishi cross-coupling of N-sulfonylaziridines with organozinc reagents proceeds with high regioselectivity. For styrenyl aziridines, substitution occurs at the benzylic position, whereas for alkyl-substituted aziridines, the reaction occurs at the less-substituted carbon. mdpi.com These reactions highlight the ability of nickel to facilitate the coupling of C(sp³)-hybridized centers. While many examples utilize N-sulfonyl aziridines, the principles extend to N-acyl systems like this compound due to the similar activation of the aziridine ring.
| Catalyst System | Aziridine Substrate | Coupling Partner | Product Type | Reference |
| Pd/NHC | 2-Arylaziridine | Arylboronic acid | β-Arylphenylethylamine | mdpi.com, acs.org |
| Pd/P(t-Bu)₂Me | 2-Arylaziridine | Bis(pinacolato)diboron | β-Amino-β-arylethylboronate | rsc.org |
| Pd₂(dba)₃/[(tBu)₃PH]BF₄ | Aziridinylzinc chloride | Aryl/Alkenyl halide | 2-Substituted aziridine | nih.gov |
| Ni(COD)₂/Fumarate ligand | N-Tosyl-2-styrenylaziridine | Alkylzinc reagent | Branched alkyl amine | mdpi.com |
| NiCl₂(dppp) | N-Tosyl-2-alkylaziridine | Alkylzinc reagent | Linear alkyl amine | mdpi.com |
Table 2. Examples of Transition Metal-Catalyzed Cross-Coupling Reactions of Aziridine Derivatives.
Oxidative Transformations
The oxidative transformations of this compound are less explored than its ring-opening reactions. However, studies on related N-substituted aziridines indicate that the aziridine ring itself is relatively robust towards certain oxidants, with reactions often occurring at the N-substituent.
A key example is the ruthenium tetroxide (RuO₄)-mediated oxidation of 1-benzylaziridine. In this reaction, oxidation occurs exclusively at the exocyclic benzylic C-H bonds, cleanly affording 1-benzoylaziridine (B1619006) as the product. semanticscholar.orgresearchgate.net This transformation demonstrates the oxidative stability of the aziridine ring compared to the activated benzylic position. The reaction is believed to proceed through the formation of an iminium ion intermediate at the benzylic position, which is subsequently oxidized. semanticscholar.org This reaction provides a direct synthetic route to N-benzoylaziridines from their N-benzyl precursors.
Another oxidative process involves the cleavage of N-substituents using ozone. The N-benzhydryl group can be selectively removed from aziridine-2-carboxylates via ozonolysis. msu.edu The reaction proceeds even when the aziridine ring bears an oxidation-sensitive aryl group. The proposed mechanism involves the oxidation of the benzhydryl amine to an intermediate that facilitates cleavage to the free N-H aziridine, a process that would not be possible if the nitrogen were already acylated, as in this compound. msu.edu This highlights that oxidative transformations can be directed at the N-substituent for deprotection purposes.
Strategic Applications of 1 Benzoylaziridin 2 One in Organic Synthesis
1-Benzoylaziridin-2-one as a Precursor to Amino Acids and Peptidomimetics
The capacity of this compound and its derivatives to undergo controlled ring-opening with various nucleophiles is a cornerstone of its utility in synthetic chemistry. This reactivity provides a direct pathway to α- and β-amino acids with diverse and specific substitution patterns, which are crucial components for building peptides and peptidomimetics with tailored properties. clockss.org
This compound derivatives, specifically methyl 2-alkyl-3-(alkyl/aryl)-1-benzoylaziridine-2-carboxylates, are effective substrates for the synthesis of polysubstituted amino acids. dntb.gov.ua The synthetic route to these aziridines often starts from α-alkyl β-amino acids. bioorg.org The subsequent ring-opening of these activated aziridines can be finely controlled depending on the substituents and reaction conditions, leading to either α-substituted α-hydroxy β-amino acids or α-substituted β-hydroxy α-amino acids. bioorg.org This controlled nucleophilic attack allows for the stereospecific construction of complex amino acid structures that are not readily accessible through other methods. bioorg.org The regioselectivity of the ring-opening is a key feature of this methodology, enabling the targeted synthesis of either α- or β-amino acid derivatives. bioorg.orgbeilstein-journals.org
The reaction of these aziridine-2-carboxylates with various nucleophiles demonstrates the versatility of this approach. For instance, hydrogenation using a palladium on carbon (Pd/C) catalyst can be used to produce derivatives like phenylalanine tert-butyl ester from an appropriate aziridine (B145994) precursor. beilstein-journals.org Furthermore, the ring can be opened by heteroatom nucleophiles, including alcohols and acids, to introduce further diversity. beilstein-journals.org
Table 1: Synthesis of Polysubstituted Amino Acid Derivatives from Activated Aziridines
| Aziridine Precursor | Nucleophile/Reagent | Product Type | Ref. |
| tert-Butyl (2S,3S)-1-benzyl-3-phenylaziridine-2-carboxylate | H₂, Pd/C | Phenylalanine tert-butyl ester | beilstein-journals.org |
| tert-Butyl (2S,3S)-1-benzyl-3-phenylaziridine-2-carboxylate | Methanol, CSA | β-Methoxy amino acid derivative | beilstein-journals.org |
| tert-Butyl (2S,3S)-1-benzyl-3-phenylaziridine-2-carboxylate | Acetic acid | N-acetyl-β-acetoxy amino acid derivative | beilstein-journals.org |
| Methyl 2-alkyl-3-aryl-1-benzoylaziridine-2-carboxylate | Various nucleophiles | α-substituted α-hydroxy β-amino acids | dntb.gov.uabioorg.org |
| Methyl 2-alkyl-3-aryl-1-benzoylaziridine-2-carboxylate | Various nucleophiles | α-substituted β-hydroxy α-amino acids | dntb.gov.uabioorg.org |
The synthesis of peptides and peptidomimetics often requires the incorporation of non-proteinogenic amino acids to enhance properties such as proteolytic stability, conformational rigidity, or receptor affinity. nih.govnih.gov N-Acyl aziridinones, including this compound and the closely related 1-benzyloxycarbonylaziridin-2-ones, serve as key precursors for these unnatural amino acids. acs.orgspbu.ru The aziridinone (B14675917) ring acts as a latent amino acid, which can be unmasked through stereospecific ring-opening reactions. acs.org
This strategy allows for the creation of amino acid units with specific side chains and stereochemistry, which are then incorporated into a growing peptide chain using standard peptide synthesis protocols. spbu.ru The use of these aziridinone-derived building blocks is a powerful method for constructing peptide backbones with modified chemical connectivity. scispace.com This modification can fundamentally alter the biological and pharmacological properties of the resulting peptide, making it a crucial tool in drug discovery and the development of novel biomaterials. nih.govscispace.com
Utility in the Construction of Nitrogen-Containing Heterocycles
The high reactivity of the strained aziridine ring makes it a valuable building block for synthesizing other nitrogen-containing heterocycles. researchgate.netopenmedicinalchemistryjournal.com Through ring expansion, cycloaddition, or ring-opening-cyclization cascades, this compound and its derivatives can be converted into larger and more complex heterocyclic systems, including pyrrolidines, piperidines, oxazolidinones, and imidazolidines. researchgate.netclockss.org These heterocyclic motifs are prevalent in a vast number of pharmaceuticals and biologically active compounds. researchgate.netmdpi.com
The synthesis of substituted pyrrolidines, a structural motif found in numerous alkaloids and pharmaceuticals, can be achieved using precursors derived from N-benzoylaziridines. beilstein-journals.orgbeilstein-journals.org A notable strategy involves a sulfone-mediated, 5-endo-trig cyclization. beilstein-journals.org In this approach, an N-benzoyl protected aminosulfone, prepared via the ring-opening of a related aziridine, undergoes dianion formation followed by reaction with an aldehyde and subsequent cyclization to furnish 2,5-syn-disubstituted pyrrolidines as single diastereoisomers. beilstein-journals.orgbeilstein-journals.org While direct nucleophilic attack on N-benzoylaziridines can sometimes present challenges with chemoselectivity, employing them in a multi-step sequence that transfers the benzoyl-protected nitrogen into the target molecule is a proven methodology. beilstein-journals.org
Additionally, the thermolysis of 2-benzoyl-3-phenylaziridines in the presence of allenoates can lead to functionalized methylenepyrrolidines through a formal [3+2] cycloaddition pathway. researchgate.net The general utility of aziridine ring-opening reactions provides access to a range of both pyrrolidine (B122466) and piperidine-containing heterocycles. utoronto.ca For instance, chiral N-Boc aziridines bearing an allyl group can react with N-bromosuccinimide (NBS) and a nitrogen nucleophile to yield mixtures of functionalized pyrrolidines and piperidines with high stereoselectivity. mdpi.com
Table 2: Synthesis of Pyrrolidine Derivatives from Aziridine Precursors
| Aziridine-Derived Precursor | Key Reagents | Product | Ref. |
| N-Benzoyl aminosulfone | n-Butyllithium, Hex-5-enal, Potassium tert-butoxide | 2,5-syn-Disubstituted pyrrolidine | beilstein-journals.orgbeilstein-journals.org |
| 2-Benzoyl-3-phenylaziridine | Allenoate, Heat | 4-Methylenepyrrolidine | researchgate.net |
| Chiral N-Boc-allyl-aziridine | NBS, Nosyl amide | N-t-Boc protected pyrrolidines and piperidines | mdpi.com |
Oxazolidinones are a critical class of heterocycles, famously represented by the antibiotic linezolid. nih.gov The transformation of activated aziridines into oxazolidinones represents a synthetically valuable ring expansion reaction. This conversion is often achieved through the reaction of the aziridine with carbon dioxide or its equivalents. For example, the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with CO₂ provides 5-vinyloxazolidinones in high yield and stereoselectivity. organic-chemistry.org Similarly, transition metal-catalyzed ring expansion of methyleneaziridines with carbon monoxide can furnish 3-methyleneazetidin-2-ones, a related β-lactam structure. nih.gov
While direct conversion of this compound itself is not as commonly cited, the principle of aziridine ring expansion suggests its potential as a substrate for such transformations. The inherent reactivity of the N-acyl aziridinone system makes it susceptible to nucleophilic attack followed by rearrangement. A plausible pathway could involve an initial attack at the ring carbonyl, followed by a concerted rearrangement to form the more thermodynamically stable five-membered oxazolidinone ring. nih.gov
Imidazolidinones are another class of five-membered heterocycles with significant applications, including their use as chiral auxiliaries and as core structures in bioactive compounds. bioorg.orgresearchgate.net A direct and powerful method for converting aziridines into imidazolidinones is through cycloaddition reactions with isocyanates. bioorg.orgorganic-chemistry.org
Specifically, the Lewis acid-catalyzed ring expansion of chiral aziridine-2-carboxylates with various isocyanates proceeds with high regio- and stereospecificity to yield enantiomerically pure 4-functionalized imidazolidin-2-ones. bioorg.org The reaction is believed to proceed via the formation of an aziridinium (B1262131) ion intermediate, which facilitates the ring-opening and subsequent cyclization. bioorg.org An alternative method involves a nickel-catalyzed cycloaddition, which initially forms an iminooxazolidine that subsequently isomerizes to the more stable imidazolidinone derivative over a longer reaction time. organic-chemistry.org These methods highlight the utility of the aziridine ring as a three-carbon building block that can be expanded to the imidazolidinone system in a controlled manner. clockss.orgbioorg.org
Table 3: Synthesis of Imidazolidin-2-ones from Aziridines
| Aziridine Substrate | Reagent | Catalyst / Conditions | Product | Ref. |
| Chiral aziridine-2-carboxylate | Phenyl isocyanate | Ti(O-iPr)₄ (Lewis Acid) | 4-Functionalized imidazolidin-2-one | bioorg.org |
| Chiral aziridine-2-carboxylate | Benzyl isocyanate | Ti(O-iPr)₄ (Lewis Acid) | 4-Functionalized imidazolidin-2-one | bioorg.org |
| Chiral aziridine-2-carboxylate | Tosyl isocyanate | Ti(O-iPr)₄ (Lewis Acid) | 4-Functionalized imidazolidin-2-one | bioorg.org |
| General Aziridines | Isocyanates | Nickel catalyst | Iminooxazolidine, then Imidazolidinone | organic-chemistry.org |
Role as a Versatile Building Block in Complex Molecule Synthesis
This compound and its derivatives serve as potent building blocks in organic synthesis, primarily due to the high reactivity of the strained aziridine ring. researchgate.net This reactivity allows for strategic bond-forming reactions, including nucleophilic ring-opening and ring-expansion transformations, to construct molecules of greater complexity. researchgate.netnih.gov The benzoyl group enhances the electrophilicity of the ring carbons, facilitating attacks by a wide range of nucleophiles. researchgate.net
While specific examples of this compound being directly used in the total synthesis of natural products are not extensively documented in readily available literature, the strategic application of structurally related N-benzoyl activated lactams is a known approach for assembling complex alkaloid frameworks. For instance, a chiral N-benzoyl piperidinone (a six-membered ring lactam) has been employed as a key intermediate. Cleavage of the N-benzoyl group from this intermediate yields a chiral lactam that has been utilized in the synthesis of rhazinilam, a microtubule-disrupting agent. Furthermore, the same building block can be transformed into the Aspidosperma alkaloid (+)-quebrachamine. researchgate.net This strategy highlights the potential of N-benzoyl activated lactams, including the highly strained this compound, to serve as precursors to key heterocyclic motifs found in biologically active natural products. researchgate.net
The utility of this compound as a building block is particularly evident in its capacity to generate diverse molecular scaffolds. The strained ring can undergo controlled cleavage and rearrangement to yield different, more complex heterocyclic systems. This transformation allows chemists to rapidly increase molecular complexity and explore new areas of chemical space. researchgate.netresearchgate.net
Ring-expansion reactions are a prominent strategy for achieving scaffold diversity from keto aziridines. For example, N-acyl-2-benzoylaziridines can be converted into 5-benzoyloxazolines and 2,5-diaryloxazoles through regio- and stereo-controlled rearrangements. researchgate.net These reactions effectively transform the three-membered aziridine core into a five-membered oxazole (B20620) scaffold, a common motif in medicinal chemistry. Similarly, the ring-opening of N-sulfonylated aziridines, mediated by Lewis acids like titanium tetrachloride (TiCl₄), can proceed through a phenonium ion intermediate to produce complex β-phenethylamine derivatives. nih.gov This methodology provides access to functionalized acyclic scaffolds from a cyclic precursor. nih.gov
| Starting Scaffold | Reaction Type | Resulting Scaffold/Product | Significance | Reference |
|---|---|---|---|---|
| N-Acyl-2-benzoylaziridine | Ring Expansion (I₂/DCC) | 2,5-Diaryloxazole | Conversion of a 3-membered ring to a 5-membered aromatic heterocycle. | researchgate.net |
| N-Sulfonyl-2-benzyl-aziridine | Lewis Acid-Mediated Ring Opening | Complex β-Phenethylamine | Generation of functionalized acyclic amines from cyclic precursors. | nih.gov |
| Aziridine-2-carboxylate | Nucleophilic Ring Opening | Polysubstituted Amino Acid | Access to non-standard amino acid derivatives. | jchemlett.com |
Development of Novel Methodologies Utilizing this compound as a Precursor
The unique reactivity of this compound has spurred the development of novel synthetic methodologies. These methods leverage the compound's inherent strain and electronic properties to achieve transformations not possible with less reactive substrates.
One significant methodology is the carbonylative ring expansion. Theoretical studies using density functional theory (DFT) have investigated the cobalt-catalyzed carbonylative ring expansion of N-benzoyl-2-methylaziridine. acs.org This reaction involves the insertion of a carbon monoxide (CO) molecule into one of the C-N bonds of the aziridine ring to form a four-membered β-lactam (azetidin-2-one). acs.org The calculations predict that the nucleophilic attack of the cobalt catalyst on the aziridine ring is the rate-determining step and that the reaction can be highly regioselective, yielding specific β-lactam isomers depending on the substituents. acs.org This transformation represents a powerful method for converting a three-membered ring into a four-membered ring, which is the core structure of many important antibiotics.
Another novel method involves the regio- and stereo-controlled ring expansion of N-substituted 2-benzoylaziridines to 5-benzoyloxazolines. This reaction can be efficiently catalyzed by sodium iodide (NaI) under microwave irradiation, leading to the desired oxazoline (B21484) products in high yields and short reaction times. nih.gov The proposed mechanism involves the cleavage of a C-N bond in the aziridine ring, followed by cyclization to form the five-membered oxazoline ring. researchgate.net
| Precursor | Methodology | Catalyst/Reagent | Product | Key Features | Reference |
|---|---|---|---|---|---|
| N-Benzoyl-2-methylaziridine | Carbonylative Ring Expansion | [Co(CO)₄]⁻ | N-Benzoyl-azetidin-2-one (β-Lactam) | Converts a 3-membered ring to a 4-membered ring; high regioselectivity. | acs.org |
| N-Acyl-2-benzoylaziridine | Regio- and Stereo-controlled Ring Expansion | Sodium Iodide (NaI) | 5-Benzoyloxazoline | Efficient conversion to a 5-membered heterocycle under microwave conditions. | nih.gov |
| trans-NH-Ketoaziridine | Ring Expansion | I₂ / Dicyclohexylcarbodiimide (DCC) | 2,5-Diaryloxazole | Regiospecific rearrangement to form an oxazole scaffold. | researchgate.net |
Electronic Structure and Bonding Analysis
Analysis of Ring Strain and Stability
The three-membered ring of this compound is inherently strained due to the significant deviation of its bond angles from the ideal tetrahedral angle of 109.5 degrees. libretexts.orgopenstax.orgfiveable.me This angle strain, a characteristic feature of small rings like cyclopropane, contributes to the molecule's increased potential energy and reactivity compared to its acyclic counterparts. fiveable.mewikipedia.org The C-C-N and C-N-C bond angles are compressed, leading to poor overlap of the hybrid orbitals forming the carbon-carbon and carbon-nitrogen sigma bonds, which in turn destabilizes the ring. libretexts.org
In addition to angle strain, the molecule also experiences torsional strain from the eclipsing of substituents on the ring atoms. libretexts.org The planar or near-planar geometry of the aziridine ring forces the hydrogen atoms and the benzoyl group into eclipsed or nearly eclipsed conformations, further increasing the ring strain energy. libretexts.orgnih.gov The total strain energy of the ring is a combination of this angle and torsional strain, making the ring susceptible to opening reactions that relieve these energetic penalties. wikipedia.orgnih.gov
The stability of the this compound ring is a critical factor in its chemistry. The presence of the electron-withdrawing benzoyl group on the nitrogen atom influences the electronic distribution within the ring, affecting its stability and reactivity. Computational studies can quantify the strain energy by comparing the heat of formation of the cyclic molecule with that of a corresponding strain-free acyclic reference compound. openstax.org
Table 1: Factors Contributing to Ring Strain in this compound
| Strain Type | Description | Consequence for this compound |
| Angle Strain | Deviation of bond angles from the ideal 109.5° for sp³ hybridized atoms. libretexts.orgopenstax.orgfiveable.me | The C-C-N and C-N-C bond angles are significantly compressed, leading to destabilization. libretexts.org |
| Torsional Strain | Repulsive interactions between eclipsed bonds on adjacent atoms. libretexts.org | Eclipsing interactions between substituents on the aziridine ring increase the overall energy. nih.gov |
Conformational Analysis and Nitrogen Inversion Barrier
N-substituted aziridines, including this compound, can exist as a mixture of two rapidly equilibrating invertomers (cis and trans) due to a process called nitrogen inversion. nih.gov This process involves the nitrogen atom and its substituent moving through the plane of the three-membered ring, passing through a planar transition state. wikipedia.org The energy barrier to this inversion is a key parameter that determines the conformational dynamics of the molecule.
Computational studies have shown that for N-substituted aziridines, the preference for a particular conformation, such as a trans-out arrangement, can be influenced by the strain energy. nih.gov A nearly coplanar arrangement of the benzoyl group with the aziridine ring can facilitate certain reactions, such as nucleophilic ring-opening. nih.gov
The nitrogen inversion barrier can be influenced by several factors, including the nature of the substituent on the nitrogen atom. figshare.comresearchgate.net In general, electron-withdrawing groups can affect the geometry and the inversion barrier. The steric bulk of the substituent also plays a role; larger groups can lead to a more pyramidal nitrogen atom and a higher barrier to inversion. figshare.comresearchgate.net In some cases, the lowest energy pathway for interconversion between enantiomeric conformations might involve a combination of ring-flipping and nitrogen inversion. figshare.comresearchgate.net
Table 2: Key Aspects of Conformational Analysis for this compound
| Feature | Description | Significance |
| Nitrogen Inversion | The rapid oscillation of the nitrogen atom and its substituent through the plane of the ring. wikipedia.org | Leads to an equilibrium between cis and trans invertomers. nih.gov |
| Inversion Barrier | The energy required for nitrogen inversion to occur. | Influenced by electronic and steric effects of the benzoyl group. figshare.comresearchgate.net |
| Conformational Preference | The dominant conformation of the molecule in its ground state. | May not be the kinetically active species in reactions. nih.gov |
Quantum Chemical Studies on Reactivity and Selectivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity and selectivity of chemical reactions involving this compound. researchgate.netnih.gov These computational approaches provide detailed insights into reaction mechanisms, transition states, and the factors that govern the formation of specific products.
Elucidation of Reaction Mechanisms (e.g., ring opening, rearrangements)
Theoretical studies have been instrumental in elucidating the mechanisms of reactions involving N-benzoylaziridines. For instance, in phosphine-catalyzed reactions, DFT calculations have revealed that the process often proceeds under kinetic control. nih.gov This means that the product distribution is determined by the relative rates of competing reaction pathways rather than the thermodynamic stability of the products.
The ring-opening of the aziridine is a common reaction pathway. This can be initiated by a nucleophilic attack on one of the ring carbons. nih.gov The regioselectivity of this attack, meaning which carbon is preferentially attacked, is a key aspect of the reaction mechanism. Computational models can predict this selectivity by analyzing the electronic properties of the aziridine, such as the electrophilicity of the ring carbons. nih.gov The mechanism can be either concerted, where bond breaking and bond forming occur simultaneously, or stepwise, involving the formation of an intermediate. masterorganicchemistry.commasterorganicchemistry.com
Transition State Characterization and Activation Energies
The transition state is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. nih.gov Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Quantum chemical calculations can locate and characterize transition state structures, providing valuable information about the geometry of the molecule as it transforms from reactant to product. researchgate.net
The activation energy is the energy difference between the reactants and the transition state. It represents the energy barrier that must be overcome for the reaction to occur. By calculating activation energies for different possible reaction pathways, computational chemists can predict which pathway is more favorable. A lower activation energy corresponds to a faster reaction rate. These calculations have shown, for example, that the kinetically active species in some reactions may not be the most stable ground-state conformation of the aziridine. nih.gov
Regioselectivity and Stereoselectivity Prediction
Regioselectivity refers to the preference for a reaction to occur at one position over another. nih.gov In the context of this compound, this often relates to which of the two ring carbons is attacked by a nucleophile. nih.gov Computational studies can predict regioselectivity by examining the electronic properties of the molecule, such as the distribution of partial charges or the energies of the frontier molecular orbitals. nih.govresearchgate.net For example, a reversal in regioselectivity can be directly linked to a change in the electrophilicity of the carbon atoms in the aziridine ring. nih.gov
Stereoselectivity, on the other hand, deals with the preferential formation of one stereoisomer over another. For reactions involving chiral centers, such as those that can occur at the carbon atoms of the aziridine ring, predicting the stereochemical outcome is essential. khanacademy.org The mechanism of the reaction, whether it proceeds via a backside attack (as in an S(_N)2 reaction, leading to inversion of stereochemistry) or through a planar intermediate (as in an S(_N)1 reaction, leading to a mixture of stereoisomers), will determine the stereoselectivity. masterorganicchemistry.commasterorganicchemistry.com Computational models can help to distinguish between these mechanistic possibilities and thus predict the stereochemical outcome of the reaction.
Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., IR, NMR)
The spectroscopic characterization of this compound, a heterocyclic compound featuring a strained three-membered aziridine ring fused with a carbonyl group and substituted with a benzoyl group, is crucial for its identification and for understanding its electronic and structural properties. Theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to predict and interpret spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These computational approaches allow for the assignment of specific vibrational modes and chemical shifts to the corresponding atoms in the molecule, providing a detailed correlation between the molecular structure and its spectroscopic signature.
While specific experimental and comprehensive computational studies on this compound are not extensively documented in publicly available literature, the principles of spectroscopic prediction for similar N-acylaziridines and related heterocyclic ketones can be applied to anticipate its spectral features.
Predicted Infrared (IR) Spectroscopic Data
Computational methods, typically employing DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)), can be used to calculate the vibrational frequencies of this compound. The predicted IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The table below outlines the expected key vibrational frequencies. It is important to note that calculated frequencies are often scaled by a factor to better match experimental data, accounting for anharmonicity and other method-specific deviations.
| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) (Theoretical) |
| Carbonyl (C=O) | Amide I (Aziridinone ring) | 1820 - 1850 |
| Carbonyl (C=O) | Benzoyl group | 1670 - 1690 |
| C-N Stretching | Aziridine ring | 1200 - 1300 |
| Aromatic C=C | Benzene (B151609) ring | 1580 - 1600, 1450 - 1500 |
| Aromatic C-H | Bending (out-of-plane) | 690 - 770 |
This table represents theoretically expected values based on computational studies of similar compounds. Actual experimental values may vary.
The most prominent feature in the predicted IR spectrum would be the high-frequency absorption of the aziridinone carbonyl group, expected in the 1820-1850 cm⁻¹ region. This is significantly higher than that of a typical acyclic amide due to the ring strain of the three-membered ring. The benzoyl carbonyl stretch is anticipated at a lower frequency, typical for aryl ketones.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, such as the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework, provides invaluable information for structure elucidation.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound would show distinct signals for the protons of the aziridine ring and the benzoyl group.
| Proton Type | Predicted Chemical Shift (δ, ppm) (Theoretical) | Multiplicity |
| Aziridine CH₂ | 2.5 - 3.5 | AX or AB system |
| Aromatic H (ortho) | 7.8 - 8.0 | Doublet |
| Aromatic H (meta) | 7.5 - 7.7 | Triplet |
| Aromatic H (para) | 7.6 - 7.8 | Triplet |
This table represents theoretically expected values. The exact chemical shifts and coupling patterns depend on the solvent and the specific computational method used.
The diastereotopic protons of the aziridine ring are expected to appear as a complex multiplet (an AX or AB system) due to their different chemical environments and geminal coupling. The aromatic protons would exhibit a characteristic pattern for a monosubstituted benzene ring.
Predicted ¹³C NMR Data
The carbon NMR spectrum provides further confirmation of the molecular structure.
| Carbon Type | Predicted Chemical Shift (δ, ppm) (Theoretical) |
| Carbonyl C=O (Aziridinone) | 165 - 175 |
| Carbonyl C=O (Benzoyl) | 190 - 200 |
| Aziridine CH₂ | 35 - 45 |
| Aromatic C (ipso) | 130 - 135 |
| Aromatic C (ortho, meta, para) | 128 - 134 |
This table represents theoretically expected values.
The two carbonyl carbons are predicted to resonate at distinct downfield chemical shifts, with the benzoyl carbonyl appearing at a lower field than the aziridinone carbonyl. The aziridine ring carbon would be found in the aliphatic region.
Correlation with Experimental Data
Conclusion
1-Benzoylaziridin-2-one, as a representative of the N-acylaziridinone class, is a molecule of significant synthetic potential. Its high reactivity, stemming from substantial ring strain and electronic activation by the N-benzoyl group, makes it a versatile intermediate for the construction of complex nitrogen-containing compounds. Although detailed experimental data for this specific compound are scarce in the public domain, the general principles of N-acylaziridinone chemistry provide a solid framework for understanding its likely behavior and potential applications. Further research into the synthesis, characterization, and reactivity of this compound and related N-acylaziridinones is warranted and holds the promise of unlocking new avenues in organic synthesis and materials science.
Emerging Research Directions and Future Outlook in 1 Benzoylaziridin 2 One Chemistry
Advancements in Asymmetric Synthesis and Catalyst Design
The synthesis of enantiomerically pure 1-benzoylaziridin-2-one derivatives is a primary focus, given their potential as chiral building blocks. Research is moving beyond classical methods towards more sophisticated and efficient catalytic asymmetric strategies. smolecule.com A significant area of development involves the use of chiral organocatalysts, which offer metal-free pathways to enantiopure products. smolecule.com For instance, quinine-derived urea (B33335) catalysts have demonstrated potential in facilitating asymmetric reactions that could be adapted for aziridinone (B14675917) synthesis. smolecule.com
In parallel, transition metal catalysis continues to be a cornerstone of asymmetric synthesis. Chiral transition metal complexes, such as those involving palladium and chiral zinc bromide (ZnBr2), are being designed to exert precise stereocontrol during the cyclization reactions that form the aziridinone ring. smolecule.com The design of these catalysts is increasingly intricate; for example, novel catalyst designs may feature highly confined chiral environments, sometimes using multiple layers of chirality to lock the catalyst into a highly selective conformation. frontiersin.org Furthermore, the synergy between different catalytic methods is being explored, such as the combination of photoredox catalysis with chiral copper complexes (metallaphotoredox catalysis) to synthesize chiral amines, a strategy with potential relevance for aziridinone chemistry. frontiersin.org
Recent progress in the broader field of asymmetric synthesis highlights promising avenues. These include the development of bifunctional catalysts that can activate multiple components of a reaction simultaneously and the use of electrochemistry with chiral catalysts to drive stereoselective transformations. frontiersin.orgbeilstein-journals.org
Table 1: Selected Advanced Catalyst Types in Asymmetric Synthesis
| Catalyst Type | Example(s) | Mode of Action | Potential Application for this compound |
| Organocatalysts | Quinine-derived urea catalysts smolecule.com, Bifunctional enamine catalysts frontiersin.org | Metal-free catalysis, activation through enamine/iminium intermediates or hydrogen bonding. | Direct asymmetric synthesis, domino reactions. |
| Chiral Lewis Acids | Chiral Zinc Bromide (ZnBr2) complexes smolecule.com | Coordination to carbonyl or imine groups to control the facial selectivity of nucleophilic attack. | Enantioselective cyclization and ring-opening reactions. |
| Transition Metal Catalysts | Palladium complexes smolecule.com, Copper-BOX complexes frontiersin.orgbeilstein-journals.org | Enables regio- and stereoselective cyclizations, cross-coupling, and redox reactions. smolecule.com | Asymmetric aziridination, C-H functionalization. |
| Photoredox Catalysts | Iridium or Ruthenium complexes (often used with other catalysts) frontiersin.org | Uses light energy to generate radical intermediates for novel bond formations. | Unlocking new reactivity pathways via radical mechanisms. |
Exploration of Unconventional Reactivity Modalities (e.g., radical reactions, photochemistry)
To expand the synthetic utility of this compound, chemists are investigating reactivity patterns beyond traditional two-electron pathways. The use of radical reactions and photochemistry represents a significant frontier, offering access to novel chemical transformations and molecular structures.
Photochemistry, which uses light to activate molecules, is particularly relevant. msu.edu The benzoyl group within the this compound structure is a chromophore that can absorb light, potentially initiating photochemical reactions. msu.edu For instance, upon irradiation, benzaldehyde (B42025) is known to form a benzoyl radical, suggesting that the benzoyl moiety in the aziridinone could be a handle for initiating radical-based transformations. beilstein-journals.org Similarly, the ketone functional group in the aziridinone ring could undergo characteristic photochemical processes, such as Type II reactions, leading to ring cleavage or the formation of new cyclic products. msu.edu
The integration of photoredox catalysis provides a powerful tool to generate radical species under mild conditions. uclm.es This approach, often utilizing visible light, can be combined with other catalytic methods to achieve transformations that are difficult or impossible using conventional thermal methods. frontiersin.orguclm.es The application of such methods to this compound could enable novel C-H functionalization, decarboxylative couplings, or ring-expansion reactions, significantly broadening its synthetic potential.
Synergistic Approaches: Integrating Synthesis with Advanced Computational Design
The synergy between experimental synthesis and advanced computational modeling is revolutionizing catalyst and reaction design. Instead of relying solely on trial-and-error, researchers can now use computational tools to predict reaction outcomes, elucidate mechanisms, and design optimal catalysts, thereby accelerating the development process. sciopen.com
For the chemistry of this compound, these synergistic approaches are invaluable. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the transition states of key reactions. biolscigroup.us This allows for a deep understanding of the factors controlling reactivity and selectivity. By calculating the energetics of different reaction pathways, chemists can rationally design catalysts that lower the activation barrier for the desired transformation. escholarship.org
Furthermore, the rise of artificial intelligence (AI) and machine learning is poised to transform this area. biorxiv.org Generative AI methods are now capable of designing entirely new enzyme catalysts from scratch by building a protein scaffold around a computationally designed active site. biorxiv.org While focused on biocatalysis, these principles can be extended to the design of small molecule catalysts. Machine learning algorithms can be trained on existing reaction data to predict the performance of new catalysts or reaction conditions, enabling high-throughput virtual screening before any experiments are conducted. sciopen.comd-nb.info This integration of synthesis with computational design allows for a more rational, efficient, and resource-sparing approach to discovering new reactions and applications for this compound. researchgate.net
Table 2: Computational Approaches in Catalyst and Reaction Design
| Computational Method | Description | Application in Aziridinone Chemistry |
| Quantum Mechanics (QM) | Uses first-principles calculations (e.g., DFT) to model electronic structure and reaction energetics. biolscigroup.us | Elucidating reaction mechanisms, calculating transition state energies, understanding catalyst-substrate interactions. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Studying conformational dynamics of catalysts and substrates, understanding solvent effects. |
| Machine Learning (ML) / AI | Algorithms that learn from data to make predictions or generate new designs. biorxiv.orgd-nb.info | Predicting reaction yields and selectivity, high-throughput virtual screening of catalysts, de novo catalyst design. |
| Descriptor-Based Design | Identifies key molecular properties (descriptors) that correlate with catalytic activity to guide catalyst discovery. sciopen.com | Accelerating the search for optimal catalysts by focusing on promising candidates. |
Sustainable and Green Chemistry Aspects in Aziridinone Transformations (e.g., biocatalysis, mild conditions)
In line with the global push for environmental responsibility, the principles of green chemistry are becoming central to the development of synthetic methods involving this compound. jotse.orgsaicm.org The goal is to design processes that are safer, more efficient, and minimize environmental impact by reducing waste and avoiding hazardous substances. pfizer.comacs.org
A key tenet of green chemistry is the use of catalysis over stoichiometric reagents, as catalysts are used in small amounts and can be recycled, which minimizes waste. acs.org The development of organocatalysis and biocatalysis for aziridinone transformations is a major step in this direction. smolecule.comunito.it Enzymes, as natural catalysts, are particularly attractive as they operate under very mild conditions (neutral pH, room temperature, aqueous solvents) and often exhibit exquisite selectivity, which can eliminate the need for protecting groups—a strategy that improves atom economy. acs.org The computational design of synthetic enzymes tailored for specific reactions on aziridinone scaffolds represents a long-term goal in this area. escholarship.org
Other green chemistry principles being actively applied include:
Use of Safer Solvents: Shifting away from hazardous organic solvents towards greener alternatives like water, ethanol, or supercritical fluids.
Energy Efficiency: Developing reactions that proceed at ambient temperature and pressure to reduce energy consumption. jotse.org
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus reducing waste. acs.org
Use of Renewable Feedstocks: Exploring routes to aziridinone precursors from bio-based sources rather than petrochemicals. jotse.org
By embedding these principles into the research and development process, the chemical community aims to ensure that the synthesis and application of this compound and its derivatives are sustainable in the long term. nih.gov
Development of Flow Chemistry and Automation for Aziridinone Synthesis and Reactions
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch flask, is emerging as a powerful technology for the synthesis and manipulation of reactive intermediates like this compound. mdpi.com This approach offers significant advantages in terms of safety, scalability, and control. The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling highly exothermic or fast reactions to be controlled with high precision. mdpi.com This is particularly important for potentially unstable compounds or hazardous reactions.
When coupled with automation, flow chemistry becomes a transformative tool for chemical discovery and process development. vapourtec.com Automated flow systems can perform hundreds of reactions in a single run, systematically varying parameters such as temperature, residence time, and reagent concentration to rapidly optimize reaction conditions. vapourtec.comsyrris.com This high-throughput capability is invaluable for building libraries of this compound derivatives for applications in drug discovery and materials science. uclm.essyrris.com
The integration of in-line analytical tools allows for real-time monitoring and data analysis, and modern systems can even use machine learning algorithms to become self-optimizing. d-nb.info Such platforms can autonomously explore a reaction space and identify the optimal conditions to achieve multiple objectives, such as maximizing yield while minimizing impurities. d-nb.info The development of automated flow processes for the synthesis and subsequent "on-demand" reaction of this compound will enable safer handling, faster optimization, and more efficient exploration of its chemical potential. uclm.es
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-Benzoylaziridin-2-one, and how can purity be validated experimentally?
- Methodological Answer : Synthesis typically involves benzoylation of aziridin-2-one precursors under anhydrous conditions, using reagents like benzoyl chloride in the presence of a base (e.g., triethylamine). Purity validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (¹H/¹³C NMR, IR). For new derivatives, high-resolution mass spectrometry (HRMS) and elemental analysis are essential. Experimental details must be documented rigorously to ensure reproducibility, including solvent choices, reaction times, and purification steps (e.g., recrystallization or column chromatography) .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation kinetics under controlled variables (temperature, humidity, light exposure). Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare against reference standards. Document changes in physical properties (melting point, solubility) and chemical integrity (NMR peak shifts). Stability data must be reported in supplementary materials to comply with journal guidelines .
Q. What spectroscopic techniques are critical for confirming the aziridin-2-one ring structure in derivatives?
- Methodological Answer : ¹H NMR is key for identifying ring strain via coupling constants (J values ~2-4 Hz for adjacent protons). IR spectroscopy confirms the carbonyl stretch (~1750 cm⁻¹). For unambiguous confirmation, single-crystal X-ray diffraction provides precise bond angles and torsion angles, critical for distinguishing aziridin-2-one from isomeric structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel this compound derivatives?
- Methodological Answer : Discrepancies between predicted and observed NMR/IR data often arise from unexpected stereochemistry or byproducts. Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. If crystallography is unavailable, computational modeling (DFT calculations) can predict spectroscopic profiles. For conflicting mass spectrometry results, isotopic pattern analysis and tandem MS/MS fragmentation help identify impurities .
Q. What experimental design principles optimize the regioselectivity of benzoylation in aziridin-2-one systems?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use protecting groups (e.g., tert-butoxycarbonyl) to block reactive sites. Screen catalysts (e.g., DMAP) and solvents (e.g., DMF vs. THF) to modulate reaction pathways. Kinetic studies (time-resolved NMR) and computational docking simulations (e.g., Gaussian or ORCA) can predict favorable attack trajectories. Document all variables systematically in supplemental datasets .
Q. How should researchers analyze byproducts formed during this compound synthesis, and what mitigation strategies are effective?
- Methodological Answer : Byproducts (e.g., dimeric adducts or hydrolyzed products) require isolation via preparative HPLC or fractional crystallization. Structural elucidation combines MS/MS fragmentation patterns and NOESY NMR for spatial proximity analysis. Mitigation strategies include optimizing reaction stoichiometry, reducing moisture (e.g., molecular sieves), and using scavenger resins. Report byproduct profiles in the experimental section to aid troubleshooting .
Q. What computational approaches are recommended for predicting the reactivity of this compound in nucleophilic ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) model transition states and activation energies. Solvent effects are incorporated via polarizable continuum models (PCM). Compare computed Fukui indices to identify electrophilic hotspots. Validate predictions experimentally via kinetic isotope effects (KIE) studies or Hammett linear free-energy relationships .
Methodological and Reporting Standards
Q. What criteria should be followed when reporting synthetic yields and reproducibility in publications?
- Methodological Answer : Report yields as isolated masses after purification, with triplicate trials to calculate mean ± standard deviation. Disclose any deviations >5% between replicates. For reproducibility, provide detailed procedural steps (e.g., syringe techniques for air-sensitive reactions) and raw spectral data in supplementary files. Journals like the Beilstein Journal of Organic Chemistry mandate this rigor .
Q. How can researchers ethically address conflicting data in multi-institutional studies on this compound bioactivity?
- Methodological Answer : Establish a pre-analysis plan to define statistical thresholds (e.g., p < 0.01) and use blinded data review panels. For irreconcilable results, publish a joint analysis appendix documenting methodological differences (e.g., cell lines, assay conditions). Cite prior contradictory studies transparently and avoid selective data cherry-picking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
